(Adamantan-1-ylmethyl)boronic acid

Description

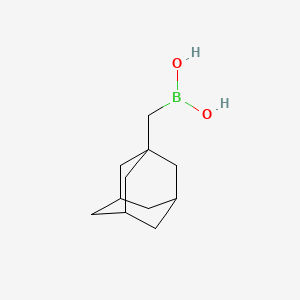

(Adamantan-1-ylmethyl)boronic acid is an organoboron compound characterized by an adamantane moiety linked via a methylene (-CH2-) group to a boronic acid functional group (B(OH)₂). Adamantane, a diamondoid hydrocarbon, imparts exceptional rigidity and hydrophobicity, which can enhance membrane permeability and stability in biological systems. Boronic acids are widely utilized in medicinal chemistry (e.g., proteasome inhibitors like bortezomib), organic synthesis (Suzuki-Miyaura coupling), and sensor technologies due to their reversible diol-binding capacity .

Properties

Molecular Formula |

C11H19BO2 |

|---|---|

Molecular Weight |

194.08 g/mol |

IUPAC Name |

1-adamantylmethylboronic acid |

InChI |

InChI=1S/C11H19BO2/c13-12(14)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,13-14H,1-7H2 |

InChI Key |

OCFNGFCRSXKSMN-UHFFFAOYSA-N |

Canonical SMILES |

B(CC12CC3CC(C1)CC(C3)C2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Adamantan-1-ylmethyl)boronic acid typically involves the reaction of adamantane derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps for the purification and isolation of the final product, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (Adamantan-1-ylmethyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to boranes.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

(Adamantan-1-ylmethyl)boronic acid has diverse applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Medicine: Investigated for its potential in drug delivery systems and as a component of therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (Adamantan-1-ylmethyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing applications and as a catalyst in organic reactions . The adamantane moiety provides structural stability and enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and other hydrophobic environments .

Comparison with Similar Compounds

Structural Features

- (Adamantan-1-ylmethyl)boronic Acid : Adamantane is directly bonded to boron via a methylene bridge. This structure combines steric bulk with moderate flexibility.

- Aryl-Substituted Adamantane Boronic Acids: Examples include [4-(Adamantan-1-yl)phenyl]boronic acid (CAS: 1527479-23-7) and 3-(Adamantan-1-yl)-4-methoxyphenylboronic acid (CAS: 459423-32-6). These feature adamantane attached to a phenyl ring, which is then linked to boron.

Table 1: Structural Comparison

| Compound | Linkage to Boron | Key Features |

|---|---|---|

| This compound | Methylene (-CH2-) | High rigidity, hydrophobicity, flexibility |

| [4-(Adamantan-1-yl)phenyl]boronic acid | Phenyl ring | Aromatic π-system, planar structure |

| 3-(Adamantan-1-yl)-4-methoxyphenylboronic acid | Phenyl + methoxy | Enhanced electronic effects, solubility |

Electronic and Reactivity Profiles

- Acidity (pKa) : Boronic acid pKa is influenced by substituents. Adamantane’s electron-donating nature via methylene may lower acidity compared to electron-withdrawing aryl groups. For example, phenylboronic acids typically have pKa ~8.6–9.2, while alkylboronic acids like this compound may exhibit lower pKa, enhancing diol-binding at physiological pH .

- Diol-Binding Affinity : Bulky adamantane may sterically hinder interactions with small diols (e.g., glucose) but improve selectivity for larger biomolecules. In contrast, arylboronic acids like 3,4-dihydroxyphenylboronic acid show stronger binding to catechols due to planar geometry .

Physicochemical Properties

- Solubility and LogP: Adamantane’s hydrophobicity increases LogP, reducing aqueous solubility. In contrast, hydroxylated arylboronic acids (e.g., 6-hydroxynaphthalen-2-yl) show improved solubility .

- Stability : Adamantane’s rigid structure enhances thermal and metabolic stability, making it advantageous for prolonged biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.